molecular formula C4H4CaF2O4 B3371198 Acetic acid, fluoro-, calcium salt CAS No. 63905-86-2

Acetic acid, fluoro-, calcium salt

Cat. No.: B3371198
CAS No.: 63905-86-2
M. Wt: 194.15 g/mol
InChI Key: AXCOBSSBNJZTEY-UHFFFAOYSA-L
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Description

Acetic acid, fluoro-, calcium salt is a chemical compound that combines calcium ions with fluoroacetic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of acetic acid, fluoro-, calcium salt typically involves the reaction of fluoroacetic acid with calcium hydroxide or calcium carbonate. The reaction is carried out in an aqueous medium, where fluoroacetic acid reacts with the calcium source to form the calcium salt. The reaction conditions generally include maintaining a controlled temperature and pH to ensure complete reaction and high yield.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial reactors where fluoroacetic acid is introduced to a calcium source under controlled conditions. The product is then purified through filtration and crystallization to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, fluoro-, calcium salt undergoes various chemical reactions, including:

    Substitution Reactions: The fluoro group can be substituted by other nucleophiles under appropriate conditions.

    Acid-Base Reactions: It can react with strong acids or bases, leading to the formation of different salts or free fluoroacetic acid.

    Complexation Reactions: It can form complexes with metal ions, which can alter its chemical properties.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines. Conditions typically involve aqueous or organic solvents and controlled temperatures.

    Acid-Base Reactions: Strong acids like hydrochloric acid or bases like sodium hydroxide are used. These reactions are usually carried out in aqueous solutions.

    Complexation Reactions: Metal ions such as iron or copper can be used to form complexes. These reactions may require specific pH conditions and the presence of coordinating ligands.

Major Products Formed

    Substitution Reactions: Products include substituted acetic acid derivatives.

    Acid-Base Reactions: Products include different calcium salts or free fluoroacetic acid.

    Complexation Reactions: Products include metal-fluoroacetic acid complexes.

Scientific Research Applications

Acetic acid, fluoro-, calcium salt has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other fluoroacetic acid derivatives.

    Biology: It is studied for its potential effects on biological systems, including its role as a metabolic inhibitor.

    Medicine: Research is ongoing into its potential use in medical treatments, particularly in targeting specific metabolic pathways.

    Industry: It is used in the production of various industrial chemicals and as a component in certain manufacturing processes.

Mechanism of Action

The mechanism of action of acetic acid, fluoro-, calcium salt involves its interaction with biological molecules. The fluoro group can inhibit specific enzymes by mimicking natural substrates, leading to the disruption of metabolic pathways. This inhibition can affect various cellular processes, making it a useful tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

    Calcium acetate: Similar in that it is also a calcium salt of an organic acid, but it lacks the fluoro group.

    Fluoroacetic acid: Similar in structure but does not contain the calcium ion.

    Calcium fluoride: Contains calcium and fluorine but lacks the acetic acid component.

Uniqueness

Acetic acid, fluoro-, calcium salt is unique due to the presence of both the fluoro group and the calcium ion. This combination imparts distinct chemical and biological properties, making it valuable for specific applications that other similar compounds may not be suitable for.

Properties

IUPAC Name

calcium;2-fluoroacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C2H3FO2.Ca/c2*3-1-2(4)5;/h2*1H2,(H,4,5);/q;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXCOBSSBNJZTEY-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)[O-])F.C(C(=O)[O-])F.[Ca+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4CaF2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

144-49-0 (Parent)
Record name Acetic acid, fluoro-, calcium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063905862
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID00213552
Record name Acetic acid, fluoro-, calcium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00213552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63905-86-2
Record name Acetic acid, fluoro-, calcium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063905862
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetic acid, fluoro-, calcium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00213552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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